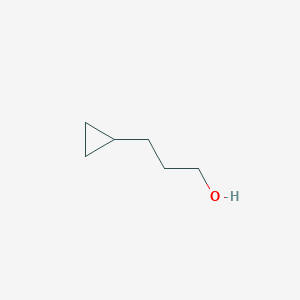

3-Cyclopropylpropan-1-ol

描述

Significance of the Cyclopropyl (B3062369) Moiety in Organic Chemistry

The cyclopropane (B1198618) ring is the smallest stable carbocycle and its unique geometry and electronic properties have made it a highly sought-after component in organic molecules, particularly in the field of medicinal chemistry. nih.govresearchgate.net The bond angles within the three-membered ring are compressed to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain, amounting to approximately 27.5 kcal/mol, results in C-C bonds with increased p-character, making them behave somewhat like a double bond. rsc.orgthieme-connect.com

This "pseudo-double bond" character allows the cyclopropyl group to participate in a variety of chemical transformations and to influence the properties of the molecule as a whole. In drug design, the cyclopropyl group is often used as a bioisostere for other functional groups, such as a gem-dimethyl group or even a phenyl ring. nih.gov Its rigid structure can help to lock a molecule into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target. thieme-connect.com Furthermore, the introduction of a cyclopropyl group can improve a drug candidate's metabolic stability and pharmacokinetic profile. researchgate.net

Role of the Primary Alcohol Functional Group in Synthetic Transformations

The primary alcohol (-CH₂OH) is a fundamental functional group in organic synthesis due to its versatile reactivity. It can be readily transformed into a wide array of other functional groups, making it a key strategic element in the construction of complex molecules.

One of the most common transformations of a primary alcohol is its oxidation. Depending on the reagents and reaction conditions employed, a primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. This provides a direct pathway to introduce carbonyl functionality into a molecule.

Furthermore, the hydroxyl group of a primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide variety of nucleophiles and the formation of new carbon-heteroatom or carbon-carbon bonds. The primary alcohol can also participate in etherification and esterification reactions.

Historical Context of 3-Cyclopropylpropan-1-ol in Chemical Synthesis

While a definitive first synthesis of this compound is not prominently documented in early literature, its preparation can be understood within the broader historical development of methods for synthesizing cyclopropane-containing compounds and alcohols. The advent of seminal reactions in the mid-20th century provided the foundational tools for accessing such structures.

Historically, one of the most significant methods for cyclopropane synthesis has been the Simmons-Smith reaction , first reported in 1958. This reaction involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that reacts with an alkene to form a cyclopropane ring. mdpi.com A plausible early synthetic route to this compound could have involved the cyclopropanation of a suitable pentenol derivative using this method.

Another key development was the Kulinkovich reaction , which allows for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium catalyst. unl.pt While this typically produces 1-substituted cyclopropanols, variations and subsequent modifications of the cyclopropyl ring could have provided a pathway to this compound.

More direct and classical approaches would involve the reduction of a corresponding cyclopropyl-containing carbonyl compound. For instance, the reduction of 3-cyclopropylpropanoic acid or its ester derivative using a reducing agent like lithium aluminum hydride would yield this compound. Current time information in Santa Cruz, CA, US. Similarly, the reduction of 3-cyclopropylpropanal (B1600660) would also afford the target alcohol. The synthesis of these precursors would have relied on established methods for introducing the cyclopropyl group at an earlier stage.

Current Research Landscape and Future Directions for this compound

In contemporary organic synthesis, this compound and structurally related building blocks are utilized in a variety of innovative ways. The combination of the reactive alcohol and the unique cyclopropyl group continues to provide chemists with opportunities to construct complex and biologically relevant molecules.

A notable recent application involves the use of this compound as a precursor in the synthesis of more complex structures. For example, research has shown its utility in manganese-catalyzed reactions to produce substituted cyclopentenes. smolecule.com This transformation highlights the ability of the cyclopropyl group to participate in ring-opening and rearrangement reactions under specific catalytic conditions.

In the realm of medicinal chemistry, derivatives of this compound are being explored as components of potential therapeutic agents. For instance, (S)-3-amino-3-cyclopropylpropan-1-ol has been used as a building block in the development of potent and selective inhibitors of B-cell lymphoma 6 (BCL6), a protein implicated in certain types of cancer. rsc.orgacs.org The defined stereochemistry and the conformational constraint provided by the cyclopropyl group were crucial for achieving high potency.

The future for this compound and other cyclopropane-containing building blocks in academic and industrial research appears bright. The demand for novel molecular scaffolds in drug discovery continues to drive the development of new synthetic methods for their preparation and incorporation into complex molecules. researchgate.netnih.govrsc.org The unique properties of the cyclopropyl group are increasingly being leveraged to fine-tune the pharmacological profiles of drug candidates. nih.gov As our understanding of catalysis and reaction mechanisms deepens, it is anticipated that even more sophisticated and efficient applications for versatile building blocks like this compound will be discovered, leading to the creation of novel materials and therapeutics. thieme-connect.comrsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBNDFWSSCIEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606916 | |

| Record name | 3-Cyclopropylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5618-01-9 | |

| Record name | 3-Cyclopropylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyclopropylpropan 1 Ol

Stereoselective Synthesis of 3-Cyclopropylpropan-1-ol and its Enantiomers

The creation of specific stereoisomers of this compound is crucial for applications where chirality is a key factor. This is achieved through stereoselective synthesis, which employs chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms.

One sophisticated approach to chiral cyclopropyl (B3062369) alcohols is the enantioselective one-pot reaction involving α,β-unsaturated aldehydes. nih.gov This method combines an asymmetric addition of an organozinc reagent to the aldehyde with a subsequent diastereoselective cyclopropanation. nih.gov The reaction is carried out in a single vessel without the isolation of intermediates, which improves efficiency and reduces waste. nih.gov

The process begins with the enantioselective addition of an alkyl or aryl group to an α,β-unsaturated aldehyde, such as acrolein or crotonaldehyde, in the presence of diethylzinc (B1219324) and a chiral ligand. This step creates a chiral allylic zinc alkoxide intermediate. The stereochemistry of this intermediate is controlled by the chiral ligand. Following the formation of the allylic alkoxide, diiodomethane (B129776) is added to the reaction mixture. This reacts with the excess diethylzinc to form a zinc carbenoid, which then effects a cyclopropanation of the double bond. The existing stereocenter in the allylic alkoxide directs the diastereoselectivity of the cyclopropanation, leading to the formation of a cyclopropyl carbinol with high stereochemical purity. While this method is powerful for creating a variety of substituted cyclopropyl alcohols, its direct application to produce this compound would require the use of an appropriate α,β-unsaturated aldehyde and subsequent functional group manipulations.

Table 1: Key Reagents in Enantioselective One-Pot Arylation/Cyclopropanation

| Reagent | Role |

| α,β-unsaturated Aldehyde | Starting material containing the double bond to be cyclopropanated. |

| Diethylzinc (Et₂Zn) | Acts as both an alkylating agent and a precursor to the zinc carbenoid. |

| Diiodomethane (CH₂I₂) | Reacts with diethylzinc to form the cyclopropanating agent. |

| Chiral Ligand | Controls the enantioselectivity of the initial alkylation/arylation step. |

The synthesis of cyclopropyl carbinols with multiple stereocenters, such as derivatives of this compound, can be achieved with high diastereoselectivity through substrate-directed reactions. nih.gov A common and effective method for this is the Simmons-Smith cyclopropanation of chiral allylic or alkenyl alcohols. acs.orgnih.gov The hydroxyl group of the alcohol plays a crucial role in directing the cyclopropanating reagent to one face of the double bond, thereby controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring. acs.orgnih.gov

In this approach, a pre-existing stereocenter in the allylic or alkenyl alcohol influences the approach of the zinc carbenoid (typically formed from diethylzinc and diiodomethane). nih.gov The reaction proceeds through a transition state where the zinc atom coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the proximate face of the double bond. harvard.edu This results in the formation of the cyclopropyl group on the same side as the hydroxyl group, leading to a high degree of diastereoselectivity. acs.org The rigidity of the cyclopropyl core in the resulting molecule can then be used to direct further stereoselective transformations on other parts of the molecule. nih.gov

Several general strategies for asymmetric synthesis can be applied to obtain chiral derivatives of this compound. These methods introduce chirality into the molecule, leading to the formation of enantiomerically enriched products.

One common approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a chiral cyclopropane derivative, an achiral starting material could be attached to a chiral auxiliary, subjected to a cyclopropanation reaction where the auxiliary directs the formation of one enantiomer, and then the auxiliary is removed to yield the desired chiral product. rsc.orgresearchgate.net

Another powerful technique is enzymatic resolution . nih.gov This method uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. mdpi.com For instance, a racemic mixture of this compound could be subjected to an enzymatic acylation. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated by standard chromatographic techniques.

Classical and Modern Synthetic Routes to this compound

Beyond stereoselective methods, there are several classical and modern synthetic routes that provide racemic this compound. These methods are often more direct and may be suitable for applications where chirality is not a concern.

The ring-opening of epoxides with nucleophiles is a fundamental and widely used reaction in organic synthesis. masterorganicchemistry.comyoutube.com this compound can be synthesized through the nucleophilic ring-opening of ethylene (B1197577) oxide. In this reaction, cyclopropylmethanol (B32771) is first deprotonated by a strong base, such as sodium hydride, to form the corresponding sodium cyclopropylmethoxide. This alkoxide then acts as a strong nucleophile.

The highly strained three-membered ring of ethylene oxide is susceptible to attack by nucleophiles. The cyclopropylmethoxide anion attacks one of the carbon atoms of the ethylene oxide ring in an SN2-type mechanism. masterorganicchemistry.com This attack leads to the opening of the epoxide ring and the formation of a new carbon-oxygen bond and a carbon-carbon bond extension. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

Table 2: Steps in the Nucleophilic Ring-Opening of Ethylene Oxide

| Step | Description |

| 1. Deprotonation | A strong base removes the proton from the hydroxyl group of cyclopropylmethanol to form the nucleophilic alkoxide. |

| 2. Nucleophilic Attack | The cyclopropylmethoxide attacks a carbon atom of the ethylene oxide ring. |

| 3. Ring-Opening | The carbon-oxygen bond of the epoxide breaks, relieving ring strain. |

| 4. Protonation | An aqueous workup protonates the newly formed alkoxide to give this compound. |

Catalytic hydrogenation is a common and efficient method for the reduction of carbonyl compounds to alcohols. mdpi.com this compound can be prepared by the catalytic hydrogenation of 3-cyclopropylpropan-1-one (cyclopropylpropanone).

In this process, the ketone is dissolved in a suitable solvent, and a catalyst, typically palladium on activated carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure. The palladium catalyst facilitates the addition of hydrogen across the carbonyl double bond. This reduction converts the ketone functional group into a secondary alcohol, yielding this compound. The reaction is generally clean and high-yielding. The use of a heterogeneous catalyst like Pd/C simplifies the workup procedure, as the catalyst can be easily removed by filtration. nih.gov

Grignard Reaction: Cyclopropyl Magnesium Bromide with Ethylene Oxide

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The synthesis of this compound can be effectively accomplished through the reaction of cyclopropyl magnesium bromide with ethylene oxide. In this process, the cyclopropyl Grignard reagent acts as a nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring. askfilo.comdoubtnut.comvedantu.com This nucleophilic attack leads to the opening of the epoxide ring and the formation of a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup step yields the final product, this compound, which is a primary alcohol. doubtnut.comvedantu.com

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. vedantu.com The general transformation can be represented as follows:

Reaction Scheme:

Formation of Grignard Reagent: Cyclopropyl bromide + Mg → Cyclopropyl magnesium bromide

Nucleophilic Addition: Cyclopropyl magnesium bromide + Ethylene oxide → 3-Cyclopropyl-1-propoxymagnesium bromide

Hydrolysis: 3-Cyclopropyl-1-propoxymagnesium bromide + H₃O⁺ → this compound + Mg(OH)Br

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. However, careful control of reaction conditions, particularly the exclusion of moisture, is crucial for a successful outcome. vedantu.com

Organolithium Reagent Approach: Alkyl Bromides, Lithium Rods, and Electrophiles

Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. The preparation of this compound can be envisioned through a strategy involving an organolithium reagent. A plausible route would involve the reaction of a suitable alkyl bromide with lithium metal to form the corresponding organolithium species. This highly nucleophilic reagent can then react with an appropriate electrophile, such as an epoxide, to form the desired alcohol after a workup step.

Due to the high reactivity of organolithium reagents, these reactions are typically conducted at low temperatures in anhydrous, non-polar aprotic solvents like hexanes. The carbon-lithium bond is highly polarized, rendering the carbon atom extremely nucleophilic and basic. nih.gov This high reactivity allows them to participate in nucleophilic addition reactions, such as the opening of epoxide rings.

A general synthetic sequence would be:

Formation of Organolithium Reagent: Alkyl bromide + 2 Li → Alkyllithium + LiBr

Nucleophilic Attack: Alkyllithium + Ethylene Oxide → Lithium alkoxide intermediate

Aqueous Workup: Lithium alkoxide intermediate + H₂O → this compound

While powerful, the use of organolithium reagents requires stringent anhydrous and inert atmosphere techniques due to their pyrophoric nature, especially the more reactive ones like tert-butyllithium. nih.gov

Simmons-Smith Cyclopropanation of Allylic Alcohol Precursors

The Simmons-Smith reaction is a widely utilized method for the stereospecific synthesis of cyclopropanes from alkenes. nih.gov This reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple. nih.govwikipedia.org For the synthesis of a cyclopropyl-containing alcohol, an allylic alcohol precursor can be used. The hydroxyl group of the allylic alcohol often directs the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. organicreactions.orgharvard.edu

A modified version of this reaction, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org The Simmons-Smith reaction is valued for its functional group tolerance and the fact that it avoids the use of hazardous diazomethane. tcichemicals.comtcichemicals.com This method has been successfully applied in the large-scale synthesis of complex molecules, demonstrating its industrial applicability. nih.gov

| Reagent System | Precursor | Key Features |

| CH₂I₂ / Zn-Cu | Allylic Alcohol | Stereospecific, good for many functional groups |

| CH₂I₂ / Et₂Zn | Allylic Alcohol | Often higher reactivity (Furukawa modification) |

The reaction proceeds via a concerted mechanism where the carbene is delivered to both carbons of the alkene simultaneously, thus preserving the stereochemistry of the starting alkene. wikipedia.org

Transition Metal-Catalyzed Cyclopropanation using Diazo Compounds

Transition metal-catalyzed reactions offer a powerful and versatile approach to cyclopropane synthesis. This methodology typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as those based on rhodium, copper, or palladium. univasf.edu.brwikipedia.org The transition metal reacts with the diazo compound to generate a metal carbene intermediate, which then transfers the carbene moiety to the alkene to form the cyclopropane ring. wikipedia.org

Rhodium(II) carboxylate complexes, like dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts for these transformations. wikipedia.org The choice of catalyst and ligands can influence the stereoselectivity of the reaction, enabling the synthesis of specific stereoisomers. This method is compatible with a wide range of functional groups and has been extensively studied for both intermolecular and intramolecular cyclopropanations.

The general catalytic cycle involves:

Reaction of the diazo compound with the metal catalyst to form a metal carbene.

Addition of the metal carbene to the alkene.

Release of the cyclopropane product and regeneration of the catalyst.

While highly efficient, the use of potentially explosive and toxic diazo compounds requires careful handling and specialized equipment, particularly on a larger scale. wikipedia.org

| Catalyst Type | Diazo Compound | Common Alkenes |

| Rhodium(II) carboxylates | Ethyl diazoacetate | Electron-rich and electron-poor alkenes |

| Copper complexes | Diazoalkanes | Styrenes, dienes |

| Palladium complexes | Diazomethane | Various alkenes |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. epa.gov In the context of synthesizing cyclopropane-containing molecules, several green strategies have been explored. These include the use of safer solvents, alternative energy sources, and catalyst-free reaction conditions. researchgate.netthieme-connect.com

One significant development is the use of water as a reaction medium for cyclopropanation reactions, which can dramatically increase reaction efficiency under metal- and catalyst-free conditions for certain substrates. rsc.org This approach avoids the use of volatile organic compounds (VOCs) and simplifies product isolation.

Alternative energy inputs such as microwave irradiation and mechanochemistry (ball milling) have also been investigated for cyclopropanation. researchgate.net These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Furthermore, efforts have been made to develop catalyst-free cyclopropanation reactions, for instance, by using phenyliodonium (B1259483) ylides with electron-deficient alkenes. researchgate.net This circumvents the need for potentially toxic and expensive metal catalysts. The Kishner cyclopropane synthesis, which involves the thermal decomposition of a pyrazoline intermediate formed from hydrazine (B178648) and an α,β-unsaturated carbonyl compound, is another example that can be considered greener as it produces only nitrogen gas as a byproduct, though it requires careful handling due to the potential for explosive side reactions with unreacted diazo compounds. wikipedia.org

Scale-Up Considerations for Industrial Production of this compound

The transition of a synthetic route from the laboratory to industrial-scale production presents a unique set of challenges. For the synthesis of this compound, the scalability of the chosen method is a critical factor.

The Simmons-Smith reaction has been demonstrated to be viable for large-scale synthesis. nih.gov However, the cost of diiodomethane can be a significant factor for industrial production. wikipedia.org The use of continuous flow reactors has been explored to improve the safety and efficiency of this reaction, allowing for better control over reaction parameters and potentially higher throughput. researchgate.net

Transition metal-catalyzed cyclopropanations using diazo compounds pose significant safety risks on an industrial scale due to the explosive nature of diazo compounds. wikipedia.org Implementing this methodology at a large scale would require specialized equipment and stringent safety protocols to manage the handling of these hazardous reagents. Continuous flow processes, where the hazardous intermediate is generated and consumed in situ, can mitigate some of these risks.

Grignard reactions , while a staple in organic synthesis, also have scale-up challenges. The initiation of the reaction can sometimes be difficult, and the reaction is highly exothermic, requiring careful thermal management to prevent runaway reactions. The use of continuous processing can offer better control over heat and mass transfer, thereby improving the safety and consistency of the process.

Mechanistic Investigations of Reactions Involving 3 Cyclopropylpropan 1 Ol

Reaction Mechanisms of Cyclopropyl (B3062369) Ring Transformations

The three-membered ring of 3-cyclopropylpropan-1-ol is characterized by significant ring strain, which makes it susceptible to a variety of transformations that are not observed in its acyclic or larger-ring counterparts beilstein-journals.orgnih.gov. The mechanisms of these reactions are often complex, involving unique intermediates and transition states.

The high strain energy of the cyclopropane (B1198618) ring makes it prone to cleavage under certain conditions, leading to a variety of ring-opened products beilstein-journals.orgnih.gov. These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals. For instance, acid-catalyzed ring-opening can proceed through a corner-protonated cyclopropane intermediate, leading to the formation of homoallylic alcohols.

Radical-mediated ring-opening reactions are also a significant pathway for the transformation of cyclopropyl-containing compounds. These reactions often involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a homoallylic radical. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical.

In the context of rearrangements, vinylcyclopropane rearrangements are a well-documented phenomenon. While this compound itself is not a vinylcyclopropane, its derivatives can be. For example, the oxidation of a cyclopropyl alcohol can lead to a ketone, which can then undergo condensation to form a vinyl cyclopropane intermediate. This intermediate can then rearrange to form five-membered ring systems nih.gov. Mechanistic studies suggest that these rearrangements can proceed through a radical pathway, initiated by a single electron transfer (SET) to the enone, followed by ring-opening and subsequent ring-closure nih.gov.

Computational studies on related systems, such as glycal-derived gem-dibromocyclopropanes, have provided detailed mechanistic insights into base-promoted ring-opening reactions. These studies suggest a mechanism involving the initial elimination of HBr to form a cyclopropene, followed by cleavage to a zwitterionic/carbene intermediate. Subsequent nucleophilic addition and protonation steps then lead to the final ring-opened product uq.edu.au.

Table 1: Mechanistic Pathways in Cyclopropyl Ring Transformations

| Reaction Type | Initiator/Catalyst | Key Intermediate(s) | Product Type(s) |

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acids | Corner-protonated cyclopropane, carbocation | Homoallylic alcohols, rearranged products |

| Radical Ring-Opening | Radical Initiators (e.g., AIBN), Oxidants | Cyclopropylcarbinyl radical, homoallylic radical | Ring-opened alkanes, functionalized products |

| Vinylcyclopropane Rearrangement | Heat, Metal Catalysts | Vinylcyclopropane radical anion | Cyclopentene derivatives |

| Base-Promoted Ring-Opening | Strong Bases (e.g., alkoxides) | Cyclopropene, zwitterionic/carbene species | Functionalized alkenes |

The cyclopropyl group exerts a significant electronic and steric influence on adjacent functional groups and reaction centers. Electronically, the cyclopropyl group can donate electron density to an adjacent carbocation or radical center through conjugation, a phenomenon known as "cyclopropyl conjugation." This stabilization can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the formation of a carbocation at the carbon adjacent to the cyclopropyl ring, the ring can orient itself to maximize this stabilizing interaction, thus directing the stereochemical outcome.

Detailed DFT studies on tandem Heck-ring-opening reactions of cyclopropyldiol derivatives have shed light on the factors governing reaction selectivity. These studies have shown that stabilizing conjugation between the cyclopropyl group and a double bond in the transition state can be a key factor in determining the diastereoselectivity of the reaction nih.gov. The ability of the cyclopropyl group to engage in such conjugation is dependent on the geometric constraints of the transition state nih.gov.

Furthermore, the steric bulk of the cyclopropyl group can influence the approach of reagents, thereby affecting the stereoselectivity of reactions at nearby centers.

Role of the Hydroxyl Group in Reaction Pathways

The hydroxyl group in this compound is a versatile functional group that can participate in a wide range of reactions, either as a nucleophile or through its ability to engage in hydrogen bonding.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. This nucleophilicity allows for a variety of derivatization reactions, such as esterification, etherification, and the formation of carbamates. The mechanisms of these reactions typically involve the attack of the hydroxyl oxygen on an electrophilic center.

For instance, in lipase-catalyzed enantioselective acylation, the hydroxyl group acts as a nucleophile, attacking the acyl group of a vinyl alkanoate to form an ester researchgate.net. The enzyme's active site controls the stereoselectivity of this transformation.

The hydroxyl group of this compound can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). This ability to form hydrogen bonds can influence the conformation of the molecule and its interactions with other molecules, including solvents, catalysts, and other reactants.

In the context of polymerization of related vinyl cyclopropane-amides, hydrogen bonding has been shown to lead to a preorganization of the monomers, resulting in a faster polymerization rate uni-bayreuth.de. The strength of these hydrogen bonds can be investigated using techniques such as solid-state NMR. While this study was not on this compound itself, it highlights the potential impact of hydrogen bonding involving functional groups in proximity to a cyclopropyl ring.

Catalysis in this compound Synthesis and Transformations

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent chemical transformations. Catalysts can enhance reaction rates, improve selectivity, and enable reactions that would otherwise be unfeasible.

In the synthesis of related cyclopropyl carbinols, chiral catalysts are often employed to achieve high levels of enantioselectivity. For example, the use of chiral perhydrobenzoxazines in the one-pot catalytic asymmetric phenylation/cyclopropanation of α,β-unsaturated aldehydes allows for the preparation of aryl cyclopropyl carbinols with three adjacent stereocenters in a highly diastereo- and enantioselective manner uva.es.

Transition metal catalysts, particularly those based on palladium, copper, and iridium, are widely used in transformations involving cyclopropyl groups. For instance, palladium catalysts are known to mediate Heck-type reactions that can be coupled with ring-opening of a cyclopropyl ring nih.gov. Mechanistic investigations have revealed the dual role of the hydroxyl group in these transformations, acting as a coordinating group to the metal center and influencing the selectivity of the ring-opening process nih.gov.

Iridium-catalyzed hydrogen borrowing cascades have been developed for the reaction of cyclopropyl alcohols with ketones, leading to the formation of substituted cyclopentanes nih.gov. The proposed mechanism involves the initial iridium-catalyzed oxidation of the alcohol to a ketone, followed by an aldol condensation and a subsequent rearrangement of the resulting vinyl cyclopropane intermediate nih.gov.

Manganese-catalyzed reactions have also been reported for the transformation of cyclopropyl methanols. These reactions can proceed via an acceptorless-dehydrogenative coupling with a methyl ketone, followed by a radical-initiated ring expansion rearrangement of an in-situ formed vinyl cyclopropenone intermediate rsc.org. Deuterium kinetic isotope effect experiments in these systems have suggested that the dehydrogenation of the secondary cyclopropyl alcohol is the rate-determining step of the catalytic cycle rsc.org.

Table 2: Catalytic Systems in Transformations of Cyclopropyl Alcohols

| Catalyst System | Reaction Type | Role of Catalyst | Mechanistic Feature |

| Chiral Perhydrobenzoxazine/Diethylzinc (B1219324) | Asymmetric Ethylation/Cyclopropanation | Enantio- and Diastereocontrol | Formation of a chiral zinc alkoxide |

| Palladium Complexes | Heck-Ring-Opening | C-C bond formation and ring cleavage | Coordination of hydroxyl group to Pd center |

| [Ir(cod)Cl]2/cataCXium A | Hydrogen Borrowing Cascade | Oxidation of alcohol | Formation of a cyclopropyl-substituted enone |

| Manganese Complexes/tBuOK | Dehydrogenative Coupling/Rearrangement | Dehydrogenation and radical initiation | Rate-determining dehydrogenation of the alcohol |

Organocatalysis and Biocatalysis in Stereoselective Routes

The synthesis of chiral cyclopropane-containing molecules is of significant interest in medicinal chemistry. Biocatalysis, in particular, has emerged as a powerful tool for achieving high stereoselectivity in cyclopropanation reactions under environmentally benign conditions. nih.govnih.gov

Researchers have successfully engineered enzymes to catalyze the stereoselective synthesis of key cyclopropane intermediates for pharmaceuticals. nih.govnih.gov For instance, directed evolution has been used to optimize enzymes, such as cytochrome P450s and truncated globins, for non-natural carbene transfer chemistry. nih.gov In one notable application, an engineered truncated globin from Bacillus subtilis was used for the synthesis of a cyclopropane precursor to the antithrombotic agent Ticagrelor. nih.gov This biocatalytic system demonstrated exceptional control over the stereochemical outcome of the reaction. nih.gov

The engineered enzyme catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, producing the desired cyclopropane product with very high diastereoselectivity and enantioselectivity. nih.gov This approach provides a direct, single-step biocatalytic route to a valuable pharmaceutical intermediate, replacing more complex multi-step chemical syntheses. nih.govnih.gov

Table 1: Biocatalytic Stereoselective Cyclopropanation

| Enzyme | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered Truncated Globin (Bacillus subtilis) | 3,4-difluorostyrene, Ethyl diazoacetate | ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79% | >99% | 98% | nih.govnih.gov |

Transition Metal Catalysis in C-C Bond Formations and Cyclopropanations

Transition metal catalysis is a cornerstone of modern organic synthesis and plays a pivotal role in reactions involving cyclopropanes. nih.govresearchgate.netbohrium.com The high ring strain of the cyclopropyl group makes it susceptible to oxidative addition to low-valent transition metal complexes, initiating a variety of transformations. wikipedia.org This process involves the cleavage of a C-C bond and the formation of a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org

Derivatives of this compound can participate in transition-metal-catalyzed cross-coupling reactions, where the cyclopropyl group can function as either a nucleophile (as an organometallic reagent) or an electrophile (as a cyclopropyl halide). nih.govresearchgate.netbohrium.com This versatility allows for the efficient formation of new C-C bonds. nih.gov Catalysts based on palladium, nickel, and rhodium are commonly employed in these transformations. wikipedia.org

For example, vinylcyclopropanes (VCPs), which can be derived from this compound, are common substrates in transition-metal-catalyzed cycloadditions. nih.gov Rhodium(II) catalysts can promote the cyclopropanation of dienes, followed by a palladium(0)-catalyzed ring expansion, demonstrating the utility of tandem catalytic systems. nih.gov The mechanism often involves the formation of a π-allyl-metal complex after the ring opening of the cyclopropane.

Table 2: Transition Metal Catalysis Involving Cyclopropane Scaffolds

| Catalyst Type | Reaction Type | Key Intermediate | Mechanistic Role of Metal | Reference |

|---|---|---|---|---|

| Pd(0), Ni(0) | Cross-Coupling | Organopalladium/Organonickel species | Catalyzes C-C bond formation via oxidative addition/reductive elimination cycle. | nih.govresearchgate.net |

| Rh(I), Rh(II) | Cycloaddition / Ring Expansion | Metallacyclobutane, π-allyl-rhodium complex | Activates the cyclopropane ring for cleavage and subsequent insertion or nucleophilic attack. | wikipedia.orgnih.gov |

| Co | Intermolecular Cyclopropanation | Cobalt carbene radical | Catalyzes the transfer of a carbene moiety from a diazo compound to an olefin. | researchgate.net |

Lewis Acid Catalysis in Cyclopropyl Carbinol Rearrangements

Lewis acids can play a crucial role in promoting reactions of cyclopropyl-containing compounds, including derivatives of this compound. They can coordinate to Lewis basic sites in the molecule, such as the hydroxyl group in a cyclopropyl carbinol or a carbonyl group in a cyclopropyl ketone, activating the substrate towards ring-opening or rearrangement. wikipedia.orgmdpi.com

In the context of transition metal catalysis, Lewis acids can influence the reaction pathway. For example, in reactions involving cyclopropylketones, a Lewis acid like dimethylaluminum chloride can affect the equilibrium between a metallacyclobutane intermediate and a six-membered alkyl metal enolate. wikipedia.org In other systems, a Lewis acid such as Yb(OTf)₃ has been shown to promote the C-C bond cleavage step in the oxidative addition of a palladium(0) catalyst to a cyclopropane derivative. mdpi.com This promotion facilitates the formation of key reactive intermediates. mdpi.com These rearrangements are synthetically valuable as they can lead to the formation of larger ring systems or functionalized acyclic products.

Table 3: Role of Lewis Acids in Cyclopropane Reactions

| Lewis Acid | Substrate Type | Role of Lewis Acid | Outcome | Reference |

|---|---|---|---|---|

| Dimethylaluminum chloride | Cyclopropylketone | Influences equilibrium of metallacycle intermediate. | Directs reaction pathway after transition metal oxidative addition. | wikipedia.org |

| Ytterbium triflate (Yb(OTf)₃) | Electron-deficient cyclopropane | Promotes C-C bond cleavage. | Facilitates oxidative addition of Pd(0) catalyst. | mdpi.com |

| Aluminum chloride | Unsaturated enones with cyclopropane | Promotes Conia-ene-related cyclization. | Formation of bicyclic enone synthons. | researchgate.net |

Computational Chemistry Studies on Reaction Energetics and Transition States

Computational chemistry provides indispensable tools for elucidating the complex mechanisms of reactions involving this compound and its derivatives. These methods allow for the detailed study of reaction pathways, transition state structures, and the energetics that govern reactivity and selectivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute properties such as energies, geometries, and reaction barriers. nih.gov For reactions involving cyclopropanes, DFT calculations have been instrumental in confirming reaction mechanisms, rationalizing stereochemical outcomes, and understanding the role of catalysts. mdpi.com

Studies have used DFT to model the oxidative addition of palladium catalysts to cyclopropane rings, confirming the position of C-C bond cleavage and demonstrating the promotional effect of Lewis acid additives. mdpi.com By calculating the energies of intermediates and transition states, researchers can map out the entire reaction profile. This allows for the identification of the rate-determining step and provides insights into how catalyst modifications or changes in reaction conditions might influence the reaction outcome. DFT is also a key tool for understanding the mechanisms of cycloaddition reactions, a common transformation for activated cyclopropanes. nih.gov

Table 4: Applications of DFT in Studying Cyclopropane Reaction Mechanisms

| Reaction Studied | Computational Method/Level | Key Mechanistic Insight Gained | Reference |

|---|---|---|---|

| Pd-catalyzed [8+3] cycloaddition | M06/6-311+G(d,p) | Confirmed C-C oxidative addition cleavage site and promotional effect of Yb(OTf)₃. | mdpi.com |

| 1,3-Dipolar Cycloadditions | Various DFT functionals (e.g., B97D, WB97XD2) | Elucidation of regio- and stereoselectivity, role of catalysts and solvents. | nih.gov |

| Cyclopropane Ring-Opening | Not specified | Gaining insights into mechanistic details through calculated reaction profiles. | researchgate.net |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvation effects, and intermolecular interactions. mdpi.commdpi.com

While specific MD studies on this compound are not prominent in the literature, this technique offers significant potential for understanding its behavior in various chemical environments. For instance, MD simulations could be employed to:

Model Enzyme-Substrate Interactions: In biocatalytic reactions, MD can simulate the docking of a this compound derivative into the active site of an enzyme, helping to explain the origins of observed stereoselectivity.

Analyze Solvation Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between this compound and solvent molecules, providing insights into solvation shell structure and dynamics.

Study Catalyst-Substrate Binding: MD can be used to explore the conformational dynamics of transition metal catalysts and how substrates like this compound approach and bind to the catalytic center before a reaction occurs.

Table 5: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Application | Potential Insight |

|---|---|

| Biocatalysis | Understanding the binding mode and orientation of the substrate in an enzyme's active site. |

| Homogeneous Catalysis | Investigating the dynamics of catalyst-substrate complex formation and ligand effects. |

| Solution Chemistry | Characterizing the solvation structure and hydrogen bonding networks around the molecule. |

Quantitative Structure-Activity Relationships (QSAR) in Reaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific physical, chemical, or biological activity. mdpi.com In the context of reaction prediction, QSAR can be developed to predict the reactivity, yield, or selectivity of a reaction based on the structural features (descriptors) of the substrates or catalysts. mdpi.commdpi.com

The development of a QSAR model for reactions involving derivatives of this compound would follow a standard workflow:

Data Set Assembly: A collection of structurally related cyclopropane compounds with experimentally measured reaction outcomes (e.g., reaction rate, product yield) is gathered.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, electronic, and steric properties of the molecules are calculated.

Model Development: Statistical or machine learning methods are used to select the most relevant descriptors and build a mathematical model that links them to the observed reactivity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the reactivity of new, untested compounds. mdpi.com

Table 6: Workflow for Developing a QSAR Model for Reaction Prediction

| Step | Description |

|---|---|

| 1. Data Collection | Assemble a dataset of molecules with known experimental reactivity data. |

| 2. Descriptor Calculation | Compute molecular descriptors that encode structural and physicochemical features. |

| 3. Data Partitioning | Split the dataset into training and test sets to build and validate the model. |

| 4. Model Building | Use regression or classification algorithms to establish a structure-reactivity relationship. |

| 5. Validation | Assess the model's robustness, predictability, and applicability domain. |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-Cyclopropylpropan-1-ol, enabling the precise mapping of its proton and carbon frameworks.

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with distinct signals corresponding to the cyclopropyl (B3062369) and propanol (B110389) moieties.

Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, generally between δ 0.0 and 0.8 ppm. This significant shielding is a characteristic feature of cyclopropyl groups. The protons on the carbons adjacent to the propanol chain (CH) and the two CH₂ groups within the ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

Propanol Chain Protons: The protons of the propanol chain are deshielded to a greater extent. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to resonate around δ 3.6 ppm as a triplet. The adjacent methylene group (-CH₂-) would likely appear around δ 1.6 ppm, also as a multiplet due to coupling with its neighboring protons. The methylene group attached to the cyclopropyl ring (-CH₂-) is anticipated to be found at approximately δ 1.4 ppm.

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is variable and can appear over a wide range, typically between δ 1.0 and 5.0 ppm. Its signal is often broad and may not exhibit clear coupling, depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Cyclopropyl CH₂ | 0.0 - 0.5 | Multiplet | |

| Cyclopropyl CH | 0.5 - 0.8 | Multiplet | |

| -CH₂- (adjacent to cyclopropyl) | ~1.4 | Multiplet | |

| -CH₂- (central) | ~1.6 | Multiplet | |

| -CH₂OH | ~3.6 | Triplet | ~6.5 |

| -OH | 1.0 - 5.0 | Singlet (broad) |

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically shielded, appearing at high field in the spectrum, typically between δ 5 and 15 ppm.

Propanol Chain Carbons: The carbon bearing the hydroxyl group (-CH₂OH) is the most deshielded of the aliphatic carbons, expected to resonate around δ 63 ppm. The other two methylene carbons of the propanol chain would appear at approximately δ 34 ppm and δ 32 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH₂ | 5 - 10 |

| Cyclopropyl CH | 10 - 15 |

| -CH₂- (adjacent to cyclopropyl) | ~32 |

| -CH₂- (central) | ~34 |

| -CH₂OH | ~63 |

To unequivocally confirm the structure of this compound, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between vicinally coupled protons, confirming the connectivity within the propanol chain and the cyclopropyl ring. For instance, cross-peaks would be observed between the protons of the adjacent methylene groups in the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the protons and the carbons to which they are attached, for example, the protons at ~3.6 ppm with the carbon at ~63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the cyclopropyl ring and the propanol chain, for instance, by observing a correlation between the protons on the carbon adjacent to the cyclopropyl ring and the carbons within the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₆H₁₂O), the expected exact mass is 100.08882 Da. nih.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

| C₆H₁₂O | 100.08882 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and identifying any potential impurities. The mass spectrum obtained from GC-MS analysis reveals characteristic fragmentation patterns.

The fragmentation of this compound upon electron ionization would likely involve the loss of small neutral molecules or radicals. Key expected fragments include:

Loss of water (H₂O): A peak at m/z 82, corresponding to the [M-18]⁺ ion.

Loss of a propyl radical (C₃H₇): A peak at m/z 57.

Cleavage of the propanol chain: Fragments corresponding to the cyclopropylmethyl cation (m/z 55) or other smaller alkyl fragments.

The molecular ion peak [M]⁺: A peak at m/z 100.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 82 | [C₆H₁₀]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating and quantifying the components of a mixture. For chiral molecules like this compound, specialized chromatographic techniques are essential for resolving enantiomers and assessing enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers, a critical step in the development and quality control of chiral compounds. nih.gov The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. uhplcs.comchiralpedia.com

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for the resolution of a broad range of chiral compounds, including alcohols. nih.govphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chiralpedia.com Method development often involves screening various CSPs and mobile phase compositions to achieve optimal separation. uhplcs.com For alcohols, mobile phases typically consist of a non-polar solvent like hexane mixed with an alcohol modifier such as isopropanol or ethanol. mdpi.com

Table 1: Illustrative HPLC Conditions for Chiral Separation of a Cyclopropyl Alcohol

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H (Amylose derivative) | Chiral Stationary Phase for enantiorecognition |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | Eluent system to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Column Temp. | 25 °C | Ensures reproducible retention times |

| Detection | UV at 210 nm | Monitors the elution of the separated enantiomers |

| Injection Vol. | 10 µL | Volume of the sample introduced for analysis |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the "gold standard" for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govyoutube.com This method provides information on the chemical purity and can identify volatile impurities or byproducts from a synthesis. nih.gov For the analysis of chiral cyclopropane (B1198618) derivatives, enantioselective GC can be performed using a chiral stationary phase, such as alkylated cyclodextrins, which allows for the simultaneous assessment of purity and enantiomeric excess. researchgate.net

The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the differential partitioning of compounds between the two phases. nih.gov The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds with varying boiling points. nih.gov

Table 2: Typical GC-MS Parameters for Volatile Alcohol Analysis

| Parameter | Condition | Purpose |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Non-polar column for separating compounds by boiling point |

| Carrier Gas | Helium at 1.2 mL/min | Inert mobile phase to transport the analyte |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C | Controlled temperature increase for sequential elution |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies the eluting compounds |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules for mass spectral fingerprinting |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced environmental impact. chromatographyonline.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Supercritical CO₂ exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.comyoutube.com

For chiral separations, organic modifiers, typically alcohols like methanol or ethanol, are added to the CO₂ to increase the mobile phase's solvating power and improve selectivity. chromatographyonline.comchiraltech.com Polysaccharide-based CSPs are highly effective in SFC. chiraltech.com A common strategy for method development involves screening a set of four to six different chiral columns with a few alcohol modifiers to quickly identify suitable separation conditions. nih.gov Due to its speed and efficiency, SFC is particularly well-suited for high-throughput screening and purification in drug discovery. nih.gov

Table 3: Representative SFC Screening Conditions for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Columns | Chiralpak® AD, AS; Chiralcel® OD, OJ | Set of common polysaccharide-based CSPs for screening |

| Mobile Phase | Supercritical CO₂ with a modifier | Primary eluent |

| Modifiers | Methanol, Ethanol, 2-Propanol | Co-solvents to modulate retention and selectivity chiraltech.com |

| Flow Rate | 3-4 mL/min | Allows for rapid analysis times |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state |

| Column Temp. | 35-40 °C | Optimizes separation efficiency |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors elution and provides spectral information |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. masterorganicchemistry.com The resulting IR spectrum is a plot of absorbance versus wavenumber and serves as a molecular fingerprint.

For this compound, the most prominent features in the IR spectrum are characteristic of an alcohol. libretexts.org A strong and broad absorption band is expected in the region of 3600-3300 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding. libretexts.org Another key absorption is the C-O stretching vibration, which for a primary alcohol like this compound, typically appears as a strong band in the 1075-1000 cm⁻¹ range. spectroscopyonline.com Additionally, C-H stretching vibrations from the alkyl chain and the cyclopropyl ring will be visible around 3000 cm⁻¹.

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| ~3080 | C-H Stretch | Cyclopropyl C-H | Medium |

| 2960-2850 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| ~1465 | C-H Bend | Methylene (-CH₂) Scissoring | Medium |

| ~1050 | C-O Stretch | Primary Alcohol (C-O) | Strong |

| ~1020 | C-C Stretch | Cyclopropyl Ring | Medium-Weak |

X-ray Crystallography of this compound Derivatives for Absolute Configuration

While chromatographic methods can separate enantiomers, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral molecule. researchgate.net This method provides an unambiguous three-dimensional structure of a molecule in its crystalline state. nih.gov

Since this compound is a liquid at room temperature, it cannot be analyzed directly. Therefore, it must first be converted into a suitable crystalline derivative. sci-hub.se This is typically achieved by reacting the alcohol with an enantiomerically pure chiral carboxylic acid or another suitable reagent to form a diastereomeric ester or other derivative. sci-hub.senih.gov If this derivative can be grown into a high-quality single crystal, X-ray diffraction analysis can be performed. researchgate.net The resulting electron density map reveals the precise spatial arrangement of all atoms. By using a derivative containing an element with a known absolute configuration (an internal reference), the absolute configuration of the chiral center in the this compound moiety can be unequivocally assigned. sci-hub.senih.gov

Research on Derivatives and Analogs of 3 Cyclopropylpropan 1 Ol

Synthesis and Reactivity of Amino-Cyclopropylpropanols

Amino-cyclopropylpropanols are a class of compounds that incorporate both a hydroxyl and an amino group, along with a cyclopropane (B1198618) ring. This combination of functionalities makes them chiral and valuable as intermediates in the synthesis of more complex molecules. The relative positions of the amino and hydroxyl groups define the specific isomer and its subsequent reactivity and applications.

(S)-3-Amino-3-cyclopropylpropan-1-ol is a chiral β-amino alcohol. The β-amino alcohol motif is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds and pharmaceuticals. nih.govresearchgate.net Cyclopropane-containing β-amino acid derivatives are particularly important as building blocks for creating conformationally restricted peptidomimetics. nih.gov The rigid cyclopropane ring helps to lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity and metabolic stability.

The synthesis of such chiral amino alcohols can be challenging. A common strategy involves the reduction of a corresponding amino ester. For instance, a related compound, ethyl 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propanoate, has been reduced to its corresponding alcohol using lithium aluminium hydride (LiAlH₄) in ether. prepchem.com A similar approach could be used for the synthesis of (S)-3-Amino-3-cyclopropylpropan-1-ol, starting from an optically pure cyclopropyl (B3062369) amino ester. These optically active 3-amino-1-propanol derivatives serve as crucial intermediates for various pharmaceutical products. google.com

Table 1: Properties of (S)-3-Amino-3-cyclopropylpropan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| IUPAC Name | (S)-3-Amino-3-cyclopropylpropan-1-ol |

| Chiral Center | C3 |

| Functional Groups | Primary Alcohol, Primary Amine, Cyclopropane |

| Potential Application | Chiral building block in medicinal chemistry |

2-Amino-3-cyclopropylpropan-1-ol is a structural isomer where the amino group is located at the C2 position. This arrangement makes it an analog of alaninol, with a cyclopropylmethyl group instead of a methyl group. Both the (R) and (S) enantiomers are available, often as their hydrochloride salts to improve stability and handling. achemblock.comsynblock.com

The hydrochloride salt of the (S)-enantiomer, (S)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride, has a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . synblock.com The synthesis of related 2-amino-3-arylpropan-1-ol compounds has been achieved through the reduction of nitro groups in Baylis-Hillman adducts, suggesting a potential synthetic pathway. rasayanjournal.co.in These compounds are useful as intermediates in organic synthesis.

Table 2: Chemical Data for 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

| Identifier | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 1038393-52-0 synblock.com | 1038393-51-9 achemblock.com |

| Molecular Formula | C₆H₁₄ClNO synblock.com | C₆H₁₄ClNO achemblock.com |

| Molecular Weight | 151.63 g/mol synblock.com | 151.63 g/mol achemblock.com |

| Purity | Typically ≥95% synblock.com | Typically ≥95% achemblock.com |

Derivatives of (S)-1-Amino-2-cyclopropylpropan-2-ol feature a tertiary alcohol, with the hydroxyl and cyclopropyl groups attached to the same carbon (C2). This structure presents a different synthetic challenge compared to its isomers. A plausible synthetic route could involve the nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide) to a chiral amino-ketone precursor, such as (S)-1-amino-propan-2-one. Subsequent derivatization of the amino or hydroxyl group can lead to a variety of analogs.

A related ketone, 1-amino-3-cyclopropylpropan-2-one, has been identified as a building block in medicinal and organic synthesis. smolecule.com While the cyclopropyl group is in a different position, the chemistry involving the reduction of the ketone to an alcohol is relevant. The synthesis of the non-cyclopropyl analog, (S)-1-Amino-2-propanol, has been achieved by the reduction of (S)-(-)-lactamide with lithium aluminium hydride. chemicalbook.com This highlights a strategy of reducing an amide derived from a chiral starting material to obtain the desired amino alcohol.

Functionalization of the Hydroxyl Group

The primary alcohol in 3-cyclopropylpropan-1-ol is a versatile functional group that can undergo a range of common organic transformations. These reactions allow for the conversion of the alcohol into other important functional groups, expanding its utility as a synthetic intermediate.

The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivative. A standard method is the Fisher esterification, which involves refluxing the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. thermofisher.com For example, reacting this compound with acetic acid would yield 3-cyclopropylpropyl acetate (B1210297). This reaction is an equilibrium process, and using an excess of one reactant can drive it toward the product. thermofisher.com

Etherification can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding sodium 3-cyclopropylpropoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether, such as 1-cyclopropyl-3-methoxypropane.

Table 3: Example Reactions of the Hydroxyl Group

| Reaction Type | Reactants | Product |

|---|---|---|

| Fisher Esterification | This compound, Acetic Acid, H₂SO₄ (cat.) | 3-Cyclopropylpropyl acetate |

| Williamson Ether Synthesis | 1. This compound, NaH2. Methyl Iodide | 1-Cyclopropyl-3-methoxypropane |

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Partial Oxidation to Aldehyde: To obtain the aldehyde, 3-cyclopropylpropanal (B1600660), a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or conditions used in the Swern oxidation.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-cyclopropylpropanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid (the Jones reagent), are effective for this transformation.

Modifications of the Cyclopropyl Ring

The reactivity of the cyclopropyl group in derivatives of this compound is significantly influenced by the presence of substituents on the three-membered ring. The inherent ring strain of the cyclopropane ring, combined with the electronic properties of any substituents, dictates the molecule's chemical behavior, often leading to ring-opening reactions. researchgate.net

Cyclopropanes bearing electron-accepting groups can function as potent electrophiles, undergoing polar reactions with nucleophiles. researchgate.net This reactivity is a consequence of the ring strain, which provides a thermodynamic driving force for ring-opening of over 100 kJ mol⁻¹. researchgate.net For a hypothetical substituted this compound, an electron-withdrawing group on the cyclopropane ring would polarize the adjacent carbon-carbon bonds, making the ring susceptible to nucleophilic attack and subsequent cleavage. Research on 1-acceptor-2-donor-substituted cyclopropanes has shown that this substitution pattern not only enhances reactivity towards nucleophiles but also directs the attack to the already substituted C2 position. researchgate.net

Conversely, electron-donating groups on the cyclopropyl ring can stabilize an adjacent positive charge, facilitating reactions that proceed through carbocation intermediates, such as solvolysis or rearrangement. In arylcyclopropanes, the cyclopropyl group itself can act as an electron-donating group, activating the phenyl ring through conjugation. unl.pt

The synthesis of such substituted cyclopropanols can be achieved through various established methods. The Kulinkovich reaction, for instance, allows for the formation of 1-substituted cyclopropanols from esters using Grignard reagents and a titanium(IV) isopropoxide catalyst. organic-chemistry.org Other methods include the diastereoselective synthesis of trans-2-substituted cyclopropanols and the addition of organometallic reagents to 1-phenylsulfonylcyclopropanols. organic-chemistry.org These synthetic strategies could be adapted to produce a wide array of substituted this compound derivatives for further reactivity studies.

The high strain energy of the cyclopropane ring makes it a prime candidate for rearrangement reactions that lead to larger, more stable ring systems. Ring expansion is a characteristic reaction of cyclopropylcarbinyl systems, which include derivatives of this compound. When a carbocation is generated on a carbon adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation), a rapid rearrangement can occur to form a more stable cyclobutyl cation. stackexchange.com This process, known as the cyclopropylcarbinyl-cyclobutyl rearrangement, is often so facile that the cyclopropylcarbinyl cation is considered a non-classical cation, existing as a resonance hybrid with the cyclobutyl and homoallyl cations. stackexchange.com Hydrolysis of (chloromethyl)cyclopropane, for example, yields a mixture of cyclopropylmethanol (B32771) (48%) and cyclobutanol (B46151) (47%), demonstrating the equilibration between these cationic intermediates. stackexchange.com

Radical-mediated pathways can also induce ring-opening. The cyclopropylcarbinyl radical readily undergoes ring-opening to form the homoallyl radical, a reaction that serves as a calibrated "radical clock" in mechanistic studies. wayne.edu The kinetics of these ring-opening reactions are influenced by substituents on the cyclopropane ring. wayne.eduacs.org

Ring contraction reactions, while less common for cyclopropanes themselves, are well-established for larger rings and can be used to synthesize cyclopropyl derivatives. For instance, an oxidative ring contraction of cyclobutene (B1205218) derivatives using mCPBA provides a general method for forming cyclopropyl ketones. acs.org Similarly, hypervalent iodine-mediated oxidation can contract cyclobutanols to aryl cyclopropyl ketones. lookchem.com The Favorskii rearrangement of α-halo ketones is another classic method for ring contraction, proceeding through a cyclopropanone (B1606653) intermediate. harvard.edu These methods highlight synthetic pathways where a four-membered ring precursor could be used to generate a substituted cyclopropyl ketone, which could then be reduced to a substituted this compound derivative.

Comparison with Structurally Similar Compounds

Cyclopropylmethanol is the simplest structural analog of this compound, differing only by the absence of the two-carbon ethyl linker between the ring and the alcohol. It is a versatile and widely used building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. nbinno.comactylis.com The unique reactivity imparted by the strained cyclopropyl group makes it a valuable intermediate. actylis.comnigamfinechem.co.in

Key applications of cyclopropylmethanol include:

Synthesis of other cyclopropyl derivatives: It serves as a starting material for a variety of other functionalized cyclopropanes. It can be oxidized to produce cyclopropanecarbaldehyde, used to prepare cyclopropyl ketones, and can be converted to cyclopropylamines. nbinno.comlookchem.com

Precursor for ring-opening reactions: The strained ring can be opened under various conditions to facilitate the formation of new carbon-carbon bonds, a useful strategy in constructing larger molecular frameworks. nigamfinechem.co.in

Coupling Reactions: Cyclopropylmethanol undergoes coupling reactions with alkynes to form substituted allylic alcohols, which are themselves important intermediates in synthetic and medicinal chemistry. actylis.comlifechempharma.com

Its utility as an intermediate for pharmaceuticals, agrochemicals, and other fine chemicals is well-documented, making it a cornerstone of cyclopropane chemistry. nbinno.comlookchem.com

3-Cyclopropylpropanal is the aldehyde analog of this compound and is directly accessible from it through oxidation. As a primary alcohol, this compound can be selectively oxidized to 3-cyclopropylpropanal using a variety of reagents under controlled conditions. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are typically employed to stop the reaction at the aldehyde stage and prevent over-oxidation to the corresponding carboxylic acid, 3-cyclopropylpropanoic acid. This type of transformation is fundamental in organic synthesis, for example, in converting propan-1-ol to propanal by distillation with acidified potassium dichromate. physicsandmathstutor.comyoutube.com

Conversely, 3-cyclopropylpropanal can be readily reduced back to this compound. This reduction is typically achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this transformation. This reversible relationship makes the alcohol and aldehyde valuable synthetic intermediates, allowing for functional group manipulation and chain extension reactions starting from the aldehyde.

Cyclopropylpropanamine is the amine analog of this compound. The synthesis of this primary amine from the parent alcohol can be accomplished through several standard synthetic routes. One common method involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting alkyl azide is then reduced, typically via catalytic hydrogenation or with LiAlH₄, to yield the primary amine. An alternative pathway involves the oxidation of the alcohol to 3-cyclopropylpropanal, followed by reductive amination.

Other amine derivatives are also of significant interest. For instance, cyclopropylamines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com These can be prepared from cyclopropylmethanol by reacting it with amines in the presence of a dehydrating agent. nbinno.com Furthermore, cyclopropane-containing β-amino acid derivatives are valuable building blocks for creating conformationally constrained peptidomimetics, which can have enhanced metabolic stability. nih.gov The synthesis of these complex derivatives often leverages the unique reactivity of cyclopropane precursors. nih.gov

Cyclopropanol (B106826) Derivatives in General

Cyclopropanol derivatives are a significant class of compounds in organic chemistry, valued as versatile synthetic intermediates. researchgate.net Their utility stems from the inherent ring strain of the three-membered ring, which facilitates a variety of unique chemical transformations. unl.pt These derivatives serve as valuable building blocks for constructing more complex molecular architectures and have found applications in diverse fields, including medicinal chemistry and materials science. researchgate.netnbinno.comjustia.com

Synthesis of Cyclopropanol Derivatives

A variety of synthetic methods have been developed to access cyclopropanol derivatives. Classical approaches include the Kulinkovich reaction and the Simmons-Smith cyclopropanation of enol ethers. researchgate.net The Kulinkovich reaction, for instance, involves the titanium(IV) isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide to produce 1-substituted cyclopropanols in high yields. organic-chemistry.org Other established methods include the reaction of epichlorohydrins with Grignard reagents and the hydrolysis of cyclopropyl acetates. pitt.eduwikipedia.org

More recent advancements have expanded the synthetic toolbox. For example, a diastereoselective synthesis of trans-2-substituted cyclopropanols has been achieved using a reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes. organic-chemistry.org Additionally, protocols for the scalable, diastereoselective synthesis of 2-substituted cyclopropanols have been developed via the sequential oxidative hydrolysis of cyclopropyl boron pinacolates (Cp-BPins). chemrxiv.org Research has also demonstrated that the addition of various organometallic reagents to 1-phenylsulfonylcyclopropanols provides a high-yielding route to 1-substituted cyclopropanols under mild conditions. organic-chemistry.org

| Synthesis Method | Description | Key Features |

|---|---|---|

| Kulinkovich Reaction | Titanium(IV) isopropoxide-catalyzed reaction of esters or lactones with Grignard reagents (e.g., EtMgBr). organic-chemistry.org | Forms 1-substituted cyclopropanols in high yields. organic-chemistry.org |